molecular formula C10H9NO5 B1302745 6,7-dimethoxy-1H-benzo[d][1,3]oxazine-2,4-dione CAS No. 20197-92-6

6,7-dimethoxy-1H-benzo[d][1,3]oxazine-2,4-dione

Cat. No. B1302745
CAS RN: 20197-92-6
M. Wt: 223.18 g/mol
InChI Key: SHWCMBUPQTWNES-UHFFFAOYSA-N
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Description

6,7-Dimethoxy-1H-benzo[d][1,3]oxazine-2,4-dione is a chemical compound with the molecular formula C10H9NO5 . It has a molecular weight of 223.19 . The compound is solid in its physical form .


Synthesis Analysis

The synthesis of 6,7-dimethoxy-1H-benzo[d][1,3]oxazine-2,4-dione involves the addition of 2-amino-4,5-dimethoxybenzoic acid to THF, followed by the addition of benzyl chloroformate . The mixture is then refluxed overnight, evaporated to dryness, and the residue is vacuum evaporated . Ether is poured on the residue, PBr3 is added, and the mixture is refluxed for 48 hours . The reaction mixture is filtered and washed with ether .


Molecular Structure Analysis

The InChI code for 6,7-dimethoxy-1H-benzo[d][1,3]oxazine-2,4-dione is 1S/C10H9NO5/c1-14-7-3-5-6 (4-8 (7)15-2)11-10 (13)16-9 (5)12/h3-4H,1-2H3, (H,11,13) .


Physical And Chemical Properties Analysis

6,7-Dimethoxy-1H-benzo[d][1,3]oxazine-2,4-dione is a solid compound . It has a high GI absorption, is not a P-gp substrate, and does not inhibit CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4 . Its water solubility is 1.55 mg/ml .

Scientific Research Applications

Synthesis and Derivative Formation

6,7-Dimethoxy-1H-benzo[d][1,3]oxazine-2,4-dione, a derivative of isatoic anhydride, is a significant building block for synthesizing various nitrogen-containing heterocyclic structures. These include quinazolines, quinazolones, benzodiazepines, and other derivatives, through methods like oxidation and cyclization of related compounds (Bogdanov & Mironov, 2016).

Biological Activity

A novel series of derivatives demonstrated significant anti-bacterial and anti-oxidant activities. For instance, certain derivatives showed potent activity against specific bacterial pathogens and exhibited promising anti-fungal and anti-oxidant properties (Sunitha & Brahmeshwari, 2021). Additionally, derivatives synthesized from heterocyclic anhydrides revealed notable antimicrobial and antioxidant capacities in various assays (Sarmiento-Sánchez et al., 2014).

Chemical Synthesis and Catalysis

The compound is used in the synthesis of diverse heterocycles. For instance, it's involved in the preparation of dihydro-1,3-oxazine derivatives and related substituted uracils, demonstrating its versatility in chemical synthesis (Ahmed, Lofthouse, & Shaw, 1974). Moreover, its involvement in one-pot synthesis using novel catalysts, like CuO@RHA/MCM-41 nanocomposite, highlights its role in green chemistry applications (Nikpassand, Fekri, & Pourahmad, 2018).

Structural Studies

6,7-Dimethoxy-1H-benzo[d][1,3]oxazine-2,4-dione is also significant in structural studies. Research focusing on related compounds, like Droxicam, using techniques like X-ray crystallography and NMR spectroscopy, enhances our understanding of the structural properties of these compounds (Frigola, 1988).

Potential Pharmaceutical Applications

While specific applications in pharmaceuticals weren't directly found for 6,7-dimethoxy-1H-benzo[d][1,3]oxazine-2,4-dione, its derivatives and related compounds show promise in this area. For instance, benzoxazine-fused triazoles have been investigated as potential diuretic agents, indicating the broader pharmaceutical potential of this class of compounds (Ravikumar et al., 2012).

Safety and Hazards

The compound has been classified with the signal word “Warning” and has hazard statements H315, H317, H319, and H335 . Precautionary statements include P261, P280, P305+P351+P338 .

Mechanism of Action

properties

IUPAC Name

6,7-dimethoxy-1H-3,1-benzoxazine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO5/c1-14-7-3-5-6(4-8(7)15-2)11-10(13)16-9(5)12/h3-4H,1-2H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHWCMBUPQTWNES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)OC(=O)N2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30374322
Record name 6,7-Dimethoxy-2H-3,1-benzoxazine-2,4(1H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30374322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

20197-92-6
Record name 6,7-Dimethoxy-2H-3,1-benzoxazine-2,4(1H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30374322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 20197-92-6
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Synthesis routes and methods I

Procedure details

10.0 g (50.7 mmol) 2-Amino-4,5-dimethoxy-benzoic acid were dissolved in 150 ml tetrahydrofuran. 6.52 g (22.0 mmol) triphosgene were added and the solution was boiled for 3 h. After equilibration to room temperature the reaction mixture was poured on a water/ice mixture. The residue was filtrated and rinsed with methanol.
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Synthesis routes and methods II

Procedure details

To a mixture of 10.0 g (51.0 mmol) of 4,5-dimethoxyanthranilic acid in 80 mL of 1,4-dioxane was slowly added 100 mL (193 mmol) of a 1.93 molar solution of phosgene in toluene, at room temperature. The mixture was stirred overnight. The mixture was concentrated to yield a residue which was triturated with ethyl acetate-hexane (1:4), filtered, washed with hexane and dried to afford 11.0 g (97.2%) of the 4,5-dimethoxyisatoic anhydride as a gray solid. MS (Cl mode) m/z 206 (M-18, 100%), 224 (M+H, 51%).
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